(2R)-3-[(Pyridin-4-yl)oxy]propane-1,2-diol
Overview
Description
(2R)-3-[(Pyridin-4-yl)oxy]propane-1,2-diol: is an organic compound featuring a pyridine ring attached to a propane-1,2-diol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-3-[(Pyridin-4-yl)oxy]propane-1,2-diol typically involves the reaction of pyridine derivatives with epoxides or diols under controlled conditions. One common method involves the nucleophilic substitution of a pyridine derivative with an epoxide, followed by hydrolysis to yield the desired diol.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Piperidine derivatives.
Substitution: Ethers or esters.
Scientific Research Applications
Chemistry: In organic synthesis, (2R)-3-[(Pyridin-4-yl)oxy]propane-1,2-diol can serve as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications.
Biology: The compound may be used in the study of enzyme interactions, particularly those involving hydroxyl groups and pyridine rings.
Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2R)-3-[(Pyridin-4-yl)oxy]propane-1,2-diol involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds, while the pyridine ring can participate in π-π interactions or coordinate with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Pyridine: A basic aromatic heterocycle with similar electronic properties.
Propane-1,2-diol: A simple diol used in various chemical applications.
Pyridin-4-yl derivatives: Compounds with similar structural motifs but different functional groups.
Uniqueness: (2R)-3-[(Pyridin-4-yl)oxy]propane-1,2-diol is unique due to the combination of a pyridine ring and a diol moiety, which provides a versatile platform for chemical modifications and potential biological activities.
Biological Activity
(2R)-3-[(Pyridin-4-yl)oxy]propane-1,2-diol, a pyridine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molar mass of approximately 169.18 g/mol. Its structure features a pyridin-4-yl group linked to a propane-1,2-diol backbone, which is significant for its biological interactions. The presence of hydroxyl (-OH) groups enhances its reactivity and solubility in biological systems, making it an interesting candidate for various applications in pharmacology.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activities against various pathogens. It has been evaluated for its effectiveness against bacteria and fungi, demonstrating potential as an antibacterial agent.
- Antioxidant Activity : The compound has been linked to antioxidant properties, which may contribute to its protective effects against oxidative stress in cells. This activity is particularly relevant in the context of diseases characterized by oxidative damage .
- Anti-inflammatory Effects : Preliminary findings suggest that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and inflammatory bowel disease .
The mechanisms through which this compound exerts its biological effects are still under investigation. Key areas of focus include:
- Interaction with Biological Targets : Interaction studies indicate that the compound may bind to specific receptors or enzymes involved in inflammation and microbial resistance. Its binding affinity to these targets is crucial for understanding its therapeutic potential .
- Activation of Antioxidant Pathways : It has been suggested that the compound activates nuclear factor erythroid 2-related factor 2 (NRF2), a key regulator of antioxidant responses in cells .
Data Summary
Biological Activity | Mechanism | Potential Applications |
---|---|---|
Antimicrobial | Inhibition of microbial growth | Treatment of infections |
Antioxidant | NRF2 activation | Protection against oxidative stress |
Anti-inflammatory | Modulation of inflammatory pathways | Management of inflammatory diseases |
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli in vitro, suggesting its potential as a novel antibacterial agent.
- Oxidative Stress Protection : In animal models, administration of this compound resulted in increased levels of glutathione and glutathione-S-transferase, indicating enhanced antioxidant capacity .
- Inflammation Reduction : Research involving inflammatory models showed that treatment with this compound led to a significant reduction in pro-inflammatory cytokines, supporting its role in managing inflammatory conditions .
Properties
IUPAC Name |
(2R)-3-pyridin-4-yloxypropane-1,2-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c10-5-7(11)6-12-8-1-3-9-4-2-8/h1-4,7,10-11H,5-6H2/t7-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKZUFIWBUAHTM-SSDOTTSWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1OCC(CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1OC[C@@H](CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40579841 | |
Record name | (2R)-3-[(Pyridin-4-yl)oxy]propane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40579841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
821806-13-7 | |
Record name | (2R)-3-[(Pyridin-4-yl)oxy]propane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40579841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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